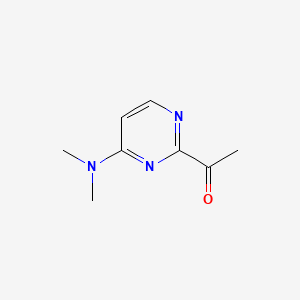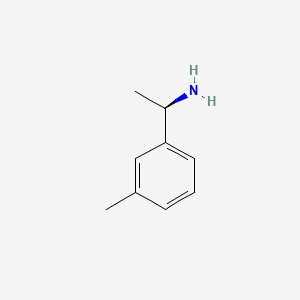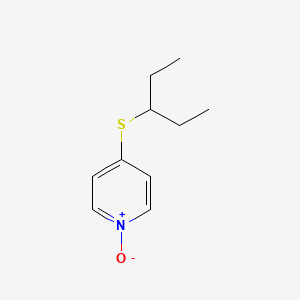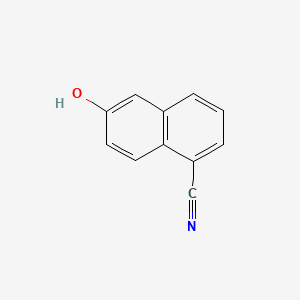
(R)-Linezolid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Linezolid-d3 is a deuterated form of the antibiotic Linezolid, which is used to treat infections caused by Gram-positive bacteria. The deuterium atoms replace three hydrogen atoms in the molecule, which can help in studying the pharmacokinetics and metabolism of the drug. This compound is particularly useful in research settings for tracing and understanding the behavior of Linezolid in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Linezolid-d3 involves the incorporation of deuterium atoms into the Linezolid molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of ®-Linezolid-d3 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the molecule.
Chemical Reactions Analysis
Types of Reactions
®-Linezolid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the structure of the molecule, potentially altering its activity.
Substitution: Substitution reactions can replace certain functional groups in the molecule with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated metabolites, while reduction can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
®-Linezolid-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms allow researchers to trace the drug’s metabolism and distribution in the body.
Drug Interaction Studies: It can be used to study interactions with other drugs and understand potential side effects.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on bacterial cells.
Industrial Applications: In the pharmaceutical industry, ®-Linezolid-d3 is used to develop and optimize new formulations of Linezolid.
Mechanism of Action
®-Linezolid-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively stops the growth and replication of the bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The non-deuterated form of the compound.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Posizolid: A related compound with similar antibacterial properties.
Uniqueness
®-Linezolid-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful for research purposes. The deuterium atoms provide a way to trace the compound in biological systems, offering insights into its pharmacokinetics and metabolism that are not possible with the non-deuterated form.
Properties
CAS No. |
1795786-02-5 |
|---|---|
Molecular Formula |
C16H20FN3O4 |
Molecular Weight |
340.37 |
IUPAC Name |
2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3 |
InChI Key |
TYZROVQLWOKYKF-JJMJVRKHSA-N |
SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F |
Synonyms |
N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








